Neorustmicin D
Description
Neorustmicin D is a specialized macrolide compound belonging to the galbonolide family, structurally characterized as a 14-membered macrolide . These compounds are primarily produced by Streptomyces species, including Streptomyces galbus and M. carbonacea .
Properties
CAS No. |
104169-50-8 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3R,7E,11E,14S)-14-ethyl-4,10-dihydroxy-3,7,9,11,13-pentamethyl-1-oxacyclotetradeca-7,11-diene-2,5-dione |
InChI |
InChI=1S/C20H32O5/c1-7-17-12(3)10-14(5)18(22)13(4)8-11(2)9-16(21)19(23)15(6)20(24)25-17/h8,10,12-13,15,17-19,22-23H,7,9H2,1-6H3/b11-8+,14-10+/t12?,13?,15-,17+,18?,19?/m1/s1 |
InChI Key |
NSIYKHMKVAGRQL-JLWBZUCHSA-N |
SMILES |
CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C |
Isomeric SMILES |
CC[C@H]1C(/C=C(/C(C(/C=C(/CC(=O)C([C@H](C(=O)O1)C)O)\C)C)O)\C)C |
Canonical SMILES |
CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C |
Synonyms |
neorustmicin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Genomic Features
Neorustmicin D and its analogs belong to the 14-membered macrolide class, but their biosynthetic gene clusters (BGCs) and genomic organization differ significantly:
Antifungal Activity
- Rustmicin: Inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase (IPC synthase), a critical enzyme in fungal membrane integrity .
- Neorustmicin : Demonstrates antifungal activity comparable to rustmicin, though its exact molecular target remains unconfirmed .
Antiviral Activity
- Neorustmicin A : Binds stably to the Ephrin binding site of the Nipah virus G attachment protein, showing affinity comparable to control inhibitors (e.g., Provipeptide A) .
- Rustmicin: No reported antiviral activity.
Key Insight : Neorustmicin compounds exhibit a unique dual activity profile compared to rustmicin, which is exclusively antifungal.
Production and Optimization
- Rustmicin : Produced via a 30-gene BGC in Streptomyces galbus, optimized for high-yield fermentation .
Q & A
How to formulate a FINER-compliant research question for this compound’s role in multidrug resistance reversal?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
